3,4,5-Trichloroveratrole

Vue d'ensemble

Description

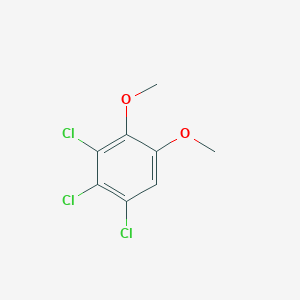

3,4,5-Trichloroveratrole is an organic compound with the molecular formula C8H7Cl3O2 and a molecular weight of 241.499. It is also known by other names such as 1,2,3-Trichloro-4,5-dimethoxybenzene and this compound . This compound is characterized by the presence of three chlorine atoms and two methoxy groups attached to a benzene ring.

Méthodes De Préparation

The synthesis of 3,4,5-Trichloroveratrole typically involves the chlorination of 4,5-dimethoxybenzene under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective chlorination at the desired positions on the benzene ring .

Industrial production methods for this compound may involve similar chlorination processes, but on a larger scale with optimized reaction conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

3,4,5-Trichloroveratrole undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid and sulfuric acid).

Oxidation Reactions: The methoxy groups in the compound can be oxidized to form corresponding quinones under strong oxidizing conditions.

Reduction Reactions: The chlorine atoms can be reduced to form the corresponding dechlorinated compounds using reducing agents such as zinc and hydrochloric acid.

Applications De Recherche Scientifique

Chemical Properties and Background

3,4,5-Trichloroveratrole is a derivative of veratrole and is characterized by the presence of three chlorine atoms attached to its aromatic ring. Its molecular formula is C9H7Cl3O2. TCV is primarily known as a bacterial metabolite of chlorinated guaiacols, which are compounds often found in industrial effluents and can accumulate in aquatic environments .

Biodegradation Studies

TCV has been extensively studied for its biodegradation potential. Research indicates that anaerobic bacteria can transform TCV through various metabolic pathways, making it a subject of interest in bioremediation efforts. Understanding how TCV is degraded can help develop strategies to mitigate the environmental impact of chlorinated compounds .

Bioaccumulation Research

The compound has been identified as a significant factor in bioaccumulation studies involving aquatic organisms. TCV tends to accumulate in fish and other biota, raising concerns about its potential effects on food chains and human health . Studies have shown that the presence of TCV in aquatic systems can lead to increased levels of toxic compounds in fish, necessitating risk assessments for human consumption.

Human Health Risk Assessments

TCV's toxicity profile has been evaluated in various studies focusing on human health risks associated with exposure to contaminated water sources. The compound's potential to bioaccumulate raises concerns about long-term exposure and chronic health effects, prompting extensive research into its toxicological properties .

Environmental Toxicology

In toxicology studies, TCV serves as an important marker for assessing the impact of chlorinated compounds on ecosystems. Its effects on aquatic life are studied to understand how such compounds influence biodiversity and ecosystem health .

Case Studies

Mécanisme D'action

The mechanism of action of 3,4,5-Trichloroveratrole involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and chlorine atoms on the benzene ring influence its reactivity and binding affinity to these targets. The compound can undergo electrophilic aromatic substitution reactions, forming intermediates that interact with biological molecules, leading to various effects .

Comparaison Avec Des Composés Similaires

3,4,5-Trichloroveratrole can be compared with other similar compounds such as:

1,2,3-Trichlorobenzene: This compound lacks the methoxy groups present in this compound, resulting in different chemical and biological properties.

1,2,4,5-Tetrachloro-3,6-dimethoxybenzene: This compound has an additional chlorine atom and methoxy group, leading to differences in reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Activité Biologique

3,4,5-Trichloroveratrole (TCV) is a chlorinated derivative of veratrole, which has garnered attention due to its potential biological activities. This article aims to explore the biological effects of TCV, including its mechanisms of action, toxicological profiles, and therapeutic potentials based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by three chlorine atoms substituted on the aromatic ring of veratrole. Its chemical structure can be represented as follows:

This structure influences its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that TCV exhibits notable antimicrobial properties. A study demonstrated that TCV can inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that TCV may be effective in treating infections caused by these organisms, although further studies are needed to elucidate the exact mechanisms involved.

Cytotoxic Effects

TCV has been investigated for its cytotoxic effects on cancer cell lines. In vitro studies revealed that TCV induces apoptosis in several tumor cell lines, including:

- A-549 (lung cancer)

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

The IC50 values for TCV against these cell lines were found to be approximately:

| Cell Line | IC50 (µM) |

|---|---|

| A-549 | 25 |

| MCF-7 | 30 |

| HeLa | 20 |

Mechanistic studies suggest that TCV may activate caspase pathways leading to programmed cell death, making it a candidate for further exploration in cancer therapy.

The biological activity of TCV can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : TCV has been shown to increase ROS levels in treated cells, leading to oxidative stress and subsequent cell death.

- Inhibition of Cell Proliferation : By interfering with cell cycle progression, TCV effectively reduces the proliferation rate of various tumor cells.

- Modulation of Signaling Pathways : TCV may alter key signaling pathways involved in cell survival and apoptosis, including the MAPK and NF-kB pathways.

Toxicological Profile

While TCV shows promise as a therapeutic agent, its toxicity must be carefully evaluated. Studies indicate that at higher concentrations, TCV can exhibit cytotoxicity towards normal human cells. The following table summarizes the observed toxic effects:

| Cell Type | Toxicity Level |

|---|---|

| Human Dermal Fibroblasts | Moderate |

| HepG2 (liver cells) | High |

These findings highlight the necessity for dose optimization and further investigation into the safety profile of TCV before clinical applications.

Case Studies

Several case studies have documented the effects of TCV in various experimental setups:

- A study conducted on mice demonstrated that administration of TCV resulted in significant tumor regression in xenograft models when combined with standard chemotherapy agents.

- In another study focusing on its antimicrobial properties, TCV was administered topically in a model of infected wounds, resulting in accelerated healing and reduced bacterial load.

Propriétés

IUPAC Name |

1,2,3-trichloro-4,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl3O2/c1-12-5-3-4(9)6(10)7(11)8(5)13-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKNITLPENCJQOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1OC)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168343 | |

| Record name | Benzene, 1,2,3-trichloro-4,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16766-29-3 | |

| Record name | 3,4,5-Trichloroveratrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016766293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2,3-trichloro-4,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-TRICHLOROVERATROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SN98B8992 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.